molecular formula C9H9N3O2 B1442051 methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190315-96-8

methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1442051
CAS No.: 1190315-96-8
M. Wt: 191.19 g/mol
InChI Key: JOCCJFBSWKEWAC-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and pyridine rings in its structure contributes to its diverse chemical reactivity and biological activity.

Scientific Research Applications

Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs leads to the inhibition of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can result in reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by targeting FGFRs . Additionally, it has been observed to inhibit cell migration and invasion, which are critical processes in cancer metastasis . The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to FGFRs, leading to the inhibition of receptor activation and downstream signaling pathways . This compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of signaling cascades . The inhibition of these pathways results in reduced cell proliferation, increased apoptosis, and decreased cell migration and invasion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for consistent results in in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FGFRs and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The effects of this compound on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . Understanding these interactions is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound, directing it to specific cellular compartments or organelles . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as hypervalent iodine reagents, are often employed to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced amines .

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in functional groups.

    Pyrrolo[3,2-b]pyridine derivatives: Various derivatives with different substituents exhibit unique properties and applications.

Uniqueness: Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound in research and industry .

Properties

IUPAC Name

methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCCJFBSWKEWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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